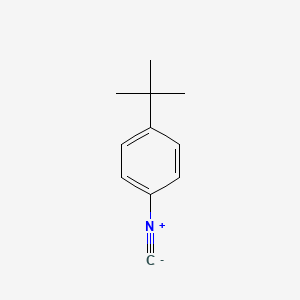

1-Tert-butyl-4-isocyanobenzene

Description

1-Tert-butyl-4-isocyanobenzene is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the 1-position and an isocyanate group (-NCO) at the 4-position. The tert-butyl group confers steric bulk and enhances solubility in non-polar solvents, while the isocyanate group enables reactivity with nucleophiles, making this compound valuable in polymer chemistry (e.g., polyurethane precursors) and pharmaceutical intermediates.

Properties

CAS No. |

602262-03-3 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-tert-butyl-4-isocyanobenzene |

InChI |

InChI=1S/C11H13N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-3H3 |

InChI Key |

GSCBYFBCMZYTRO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+]#[C-] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+]#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-tert-butyl-4-isocyanobenzene with structurally related compounds, focusing on functional group differences, physicochemical properties, reactivity, and applications.

Functional Group and Structural Analysis

Physicochemical Properties

Toxicity and Handling

- 4-tert-Butylphenyl isothiocyanate : Less acute toxicity than isocyanates but may cause skin irritation.

- Phenyl isocyanate : Highly toxic; regulated under OSHA standards for workplace exposure.

Research Findings and Industrial Relevance

- Synthetic Utility: The tert-butyl group in 1-tert-butyl-4-isocyanobenzene improves solubility in organic phases, enabling homogeneous reactions in non-polar solvents .

- Polymer Chemistry : Its steric bulk reduces cross-linking density in polyurethanes, enhancing material flexibility.

- Contrast with Isothiocyanates : While 4-tert-butylphenyl isothiocyanate is preferred in agrochemicals for its slower degradation, the isocyanate variant is favored in high-performance polymers requiring rapid curing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.